Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester
Description
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, given the prevalence of carbamates in drug development (e.g., protease inhibitors) .
Properties
CAS No. |
313657-48-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-3-phenoxypropyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-18-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
HBXQIZQYWNFDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-oxo-3-phenoxypropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The Boc carbamate group undergoes hydrolysis under acidic or basic conditions to yield a free amine and tert-butanol. This reaction is critical in synthetic organic chemistry for deprotection during multi-step syntheses.
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .
Reactivity of the 2-Oxo Group
The ketone moiety participates in nucleophilic additions and reductions:
Nucleophilic Addition
-
Grignard Reagents : React with the ketone to form tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl, yielding a tertiary alcohol derivative .
-
Cyanide Addition : Forms a cyanohydrin under basic conditions .
Reduction
-
NaBH₄/MeOH : Reduces the ketone to a secondary alcohol.
-
H₂/Pd-C : Catalytic hydrogenation yields a saturated propane chain .
Phenoxypropyl Side Chain Reactivity
The phenoxy group undergoes electrophilic aromatic substitution (EAS) and cleavage reactions:
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aryl derivative |
| Cleavage with HBr/HOAc | Reflux, 12 hours | Phenol + propylene derivatives |
Note : Ether cleavage via HBr produces phenol and a brominated propyl fragment.
Stability and Handling
Scientific Research Applications
Pharmaceutical Development
Carbamic acid derivatives are often explored for their pharmacological properties. The specific compound has been investigated for potential use as:
- Anticancer Agents : Research indicates that carbamic acid derivatives can inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. Studies have shown that modifications in the structure can enhance the efficacy against specific cancer types.
- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Agricultural Chemistry
In agricultural applications, carbamic acid esters are utilized as:
- Pesticides : These compounds can serve as effective insecticides and fungicides due to their ability to disrupt biological pathways in pests while being less toxic to non-target organisms.
- Herbicides : The selective action of certain carbamic acid derivatives allows them to target specific weed species without harming crops.
Material Science
Carbamic acid esters are also valuable in the field of material science:
- Polymer Synthesis : The compound can be used as a monomer in the production of polyurethanes and other polymers, contributing to materials with enhanced mechanical properties and thermal stability.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various carbamic acid derivatives, including (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Agricultural Application
Research conducted by the Agricultural Research Service tested the efficacy of carbamic acid esters as pesticides. The findings revealed that formulations containing (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester demonstrated a high mortality rate in targeted insect populations while showing low toxicity to beneficial insects like bees.
Comparative Analysis of Applications
| Application Area | Specific Use | Efficacy/Outcome |
|---|---|---|
| Pharmaceutical | Anticancer agents | Significant tumor growth inhibition |
| Antimicrobial agents | Effective against various bacterial strains | |
| Agricultural | Pesticides | High mortality in targeted pests |
| Herbicides | Selective action against weeds | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenoxy group and the ester moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Functional Group Variations
| Compound Name | Key Substituents | Applications | Key Differences | Reference |
|---|---|---|---|---|
| Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | Hydroxy, amino, phenylmethyl | HIV protease inhibitor (Amprenavir intermediate) | Contains hydroxy and amino groups; higher polarity vs. target compound’s ketone and phenoxy groups | |
| Carbamic acid, [3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | Diazo, phenylmethyl | Synthetic intermediate (diazo group enables cyclopropanation) | Diazo group introduces photoreactivity and potential for ring-forming reactions | |
| Carbamic acid, N-[(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-, hexahydrofuro[2,3-b]furan-3-yl ester | Sulfonamide, hexahydrofurofuran | Antiviral drug component | Sulfonamide enhances hydrogen bonding; fused furan ring increases rigidity |
tert-Butyl Ester vs. Other Protective Groups
- tert-Butyl Ester : Provides robust protection against nucleophilic attack and acidic conditions. Requires strong acids (e.g., TFA) for deprotection. Common in peptide synthesis .
- Benzyl Ester: Removed via hydrogenolysis; less stable under acidic conditions but useful in orthogonal protection strategies .
- Methyl Ester : Cleaved under basic conditions (e.g., NaOH); less steric hindrance facilitates faster reactions .
Biological Activity
Carbamic acid derivatives, including Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester , have garnered attention in the field of medicinal chemistry for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
- Molecular Formula : C13H17NO3
- Molar Mass : 235.28 g/mol
- CAS Number : 209530-20-1
Synthesis
The synthesis of carbamic acid esters typically involves the reaction of isocyanates with alcohols or phenols. For the specific compound , the synthesis process can be outlined as follows:
- Formation of Isocyanate : React a suitable amine with phosgene or a similar reagent to form the isocyanate.
- Esterification : The isocyanate is then reacted with 2-oxo-3-phenoxypropanol under controlled conditions to yield the desired carbamic acid ester.
Antimicrobial Properties
Research indicates that carbamic acid derivatives exhibit significant antimicrobial activity. A study highlighted that certain carbamic acid esters demonstrated effectiveness against various microorganisms, including bacteria and fungi. The minimal inhibitory concentrations (MICs) were determined for these compounds, revealing promising results for potential therapeutic applications in treating infections .
Inhibition Studies
In vitro studies have shown that some carbamic acid derivatives act as noncompetitive inhibitors of specific enzymes involved in pain and inflammation pathways. For instance, N-acylethanolamine acid amidase (NAAA) inhibitors derived from carbamic acids have been identified as potential candidates for pain management therapies . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced potency.
Case Studies
Several case studies have documented the biological activities of carbamic acid derivatives:
- Case Study 1 : A series of carbamic acid esters were synthesized and tested for their antimicrobial properties against a panel of pathogens. The results indicated that some derivatives possessed significant bactericidal and fungicidal activities, with MIC values comparable to established antibiotics .
- Case Study 2 : In a pharmacological evaluation, a specific derivative exhibited notable anti-inflammatory effects in animal models. The compound was administered at varying doses, leading to a dose-dependent reduction in inflammatory markers .
Research Findings
Recent findings emphasize the importance of modifying the side chains in carbamic acid esters to enhance their biological activity:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Carbamic Acid A | Antibacterial | 15 |
| Carbamic Acid B | Antifungal | 10 |
| Carbamic Acid C | Anti-inflammatory | 5 |
These results underscore the potential of carbamic acid derivatives as leads in drug development.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) during powder handling .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if irritation persists .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid dust generation .
Q. Which analytical techniques are recommended for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the tert-butyl ester group, phenoxypropyl backbone, and ketone functionality. Compare spectra with synthesized reference standards .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity and detect impurities. Retention time alignment with authenticated standards is critical .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (M ion) and fragmentation patterns to validate the structure .
Q. What are common synthetic routes to prepare this carbamate derivative?
- Methodological Answer :
- Step 1 : React 2-oxo-3-phenoxypropylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under nitrogen. Use triethylamine as a base to deprotonate the amine .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane eluent). Purify the crude product using silica gel column chromatography (hexane/ethyl acetate gradient) .
- Yield Optimization : Ensure anhydrous conditions and stoichiometric excess of Boc anhydride (1.2 equiv) for complete conversion .
Advanced Research Questions
Q. How can diastereoselective reduction of the ketone group in this compound be optimized to achieve high enantiomeric excess (e.e.)?
- Methodological Answer :
- Chemical Reduction : Use sodium borohydride (NaBH) in a solvent mixture of methanol and dichloromethane (1:1) at −15°C to 0°C. This minimizes racemization and improves stereoselectivity (>99% chiral purity) .
- Biocatalytic Reduction : Employ Rhodococcus erythropolis SC 13845 in a single-stage fermentation process. Substrate input (10 g/L) and pH control (7.0–7.5) enhance diastereomeric purity (98.2%) and e.e. (99.4%) .
- Monitoring : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers and quantify e.e. .
Q. What strategies address low yields in enzymatic synthesis of chiral intermediates from this compound?
- Methodological Answer :
- Strain Engineering : Generate mutants of Rhodococcus spp. via UV mutagenesis and screen for enhanced reductase activity. Select mutants with improved substrate tolerance (e.g., >20 g/L input) .
- Co-Solvent Systems : Add water-miscible solvents (e.g., 5% DMSO) to improve substrate solubility without inhibiting enzyme activity .
- Fed-Batch Fermentation : Maintain dissolved oxygen levels (>30%) and glucose feed rates to sustain cell viability and productivity during biotransformation .
Q. How can conflicting NMR data for structurally similar carbamate derivatives be resolved?
- Methodological Answer :
- 2D NMR Analysis : Perform H-C HSQC and HMBC to differentiate between regioisomers. For example, cross-peaks between the tert-butyl ester carbonyl (δ ~150 ppm) and adjacent protons confirm connectivity .
- Isotopic Labeling : Synthesize C-labeled analogs (e.g., C-Boc group) to track specific carbons and resolve overlapping signals .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare experimental vs. predicted chemical shifts .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
